Isocupressic acid
Overview
Description
Isocupressic acid is a diterpene acid found in various conifer needles, particularly in the ponderosa pine (Pinus ponderosa). It is known for its toxic and abortifacient effects in cattle, causing late-term abortions when ingested . This compound is also present in other pine species such as lodgepole pine (Pinus contorta), jeffrey pine (Pinus jeffreyi), and possibly in monterey pine (Pinus radiata) .
Mechanism of Action
Target of Action
Isocupressic acid (IA) primarily targets the steroidogenic genes in cells . These genes include the steroidogenic acute regulatory protein (StAR), cytochrome P450 cholesterol side-chain cleavage (P450scc), and 3β-hydroxysteroid dehydrogenase (3β-HSD) . These genes play a crucial role in the production of steroids, which are vital for various biological processes, including the regulation of inflammation, immune function, and reproductive processes.
Mode of Action
IA interacts with its targets by inhibiting the transcription of P450scc and the translation of StAR and P450scc . This inhibition is achieved through the attenuation of the cAMP-PKA signaling pathway . The cAMP-PKA pathway is a critical regulator of gene expression and protein synthesis, and its attenuation results in the suppression of the activities of the targeted steroidogenic genes .
Biochemical Pathways
The primary biochemical pathway affected by IA is the steroidogenesis pathway . Steroidogenesis is the biological process by which steroids are generated from cholesterol. By inhibiting the transcription and translation of key steroidogenic genes, IA disrupts this pathway, leading to a decrease in steroid production .
Pharmacokinetics
It is known that the compound is present in a variety of conifer needles, particularly those of the ponderosa pine . The bioavailability of IA is likely influenced by factors such as the method of administration and the physiological state of the individual.
Result of Action
The primary result of IA’s action is the suppression of steroid production . This suppression is due to the compound’s inhibitory effects on the transcription and translation of key steroidogenic genes . In cattle, this suppression of steroidogenesis has been linked to late-term abortions .
Action Environment
The action of IA can be influenced by various environmental factors. For instance, the compound’s abortifacient effects are observed when cattle consume pine needles, particularly those of the ponderosa pine . The concentration of IA in these needles, and thus its potency, may vary depending on environmental conditions such as the season and the health of the pine trees .
Biochemical Analysis
Biochemical Properties
Isocupressic acid interacts with various enzymes, proteins, and other biomolecules. It is thought to inhibit the transcription of P450scc and the translation of StAR and P450scc through attenuating cAMP-PKA signaling . This interaction disrupts the normal biochemical reactions within the cell, leading to its abortifacient effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting steroidogenesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It does not affect the enzyme activities of important steroidogenic genes but inhibits the transcription of P450scc and the translation of StAR and P450scc .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocupressic acid can be extracted from plant materials containing the compound. A common extraction method involves leaching or refluxing the plant material with an organic solvent such as ether or acetone . The process typically includes the following steps:
Collection and Drying: The plant material is collected and dried.
Grinding: The dried material is ground into a fine powder.
Extraction: The powder is subjected to solvent extraction using ether or acetone.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain crude this compound.
Purification: The crude product is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves:
Bulk Collection: Large quantities of plant material are collected.
Mechanical Grinding: Industrial grinders are used to process the material into a fine powder.
Solvent Extraction: Large-scale solvent extraction is performed using industrial extractors.
Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.
Purification: The crude product is purified using industrial chromatography systems.
Chemical Reactions Analysis
Types of Reactions: Isocupressic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxygenated metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxygenated derivatives.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Isocupressic acid has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research focuses on its effects on cellular processes and its role as a natural product.
Medicine: It is investigated for its abortifacient properties and potential therapeutic applications.
Industry: It is used in the development of natural pesticides and other industrial products.
Comparison with Similar Compounds
Isocupressic acid is unique among diterpene acids due to its specific abortifacient properties. Similar compounds include:
Pinusolide: Another diterpene acid with different biological activities.
Imbricatolic acid: A diterpene acid with distinct chemical properties.
Sandaracopimaric acid: Known for its unique chemical structure and biological effects.
These compounds share some structural similarities with this compound but differ in their specific biological activities and chemical properties.
Properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKMKZYLAAOGH-DOEMEAPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045341 | |
Record name | (+)-Isocupressic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909-91-7 | |
Record name | (+)-Isocupressic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocupressic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001909917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Isocupressic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocupressic acid, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV5EL78HE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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